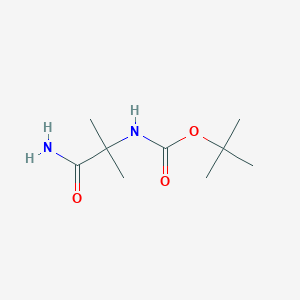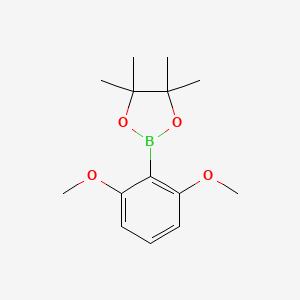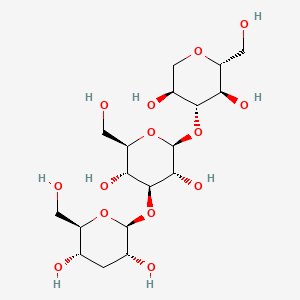
Phosphonium, (3-aminopropyl)triphenyl-, bromide
Overview
Description
Phosphonium, (3-aminopropyl)triphenyl-, bromide is a chemical compound with the molecular formula C21H23BrNP. It is a phosphonium salt where the phosphonium ion is bonded to a 3-aminopropyl group and three phenyl groups, with bromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
(3-Aminopropyl)triphenylphosphonium bromide is a nitrogen-phosphorus heterocyclic compound . It is generally used as a reagent in phosphorus chemistry reactions and catalytic reactions . The exact mode of action depends on the specific reaction it is used in.
Result of Action
The molecular and cellular effects of (3-Aminopropyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it can contribute to a wide range of chemical transformations .
Action Environment
The action, efficacy, and stability of (3-Aminopropyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated environment to avoid inhalation of its vapors . It should also avoid contact with oxidizing agents, acids, and bases, and should be kept away from flames and high temperatures .
Biochemical Analysis
Biochemical Properties
Phosphonium, (3-aminopropyl)triphenyl-, bromide plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in phosphine-mediated reactions, facilitating the formation of carbon-phosphorus bonds. The compound’s triphenylphosphonium group allows it to interact with enzymes involved in phosphorylation processes, thereby influencing the activity of these enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with mitochondrial membranes allows it to modulate mitochondrial function, which is crucial for energy production and apoptosis regulation. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound can lead to alterations in cellular function, including changes in mitochondrial activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance mitochondrial function and improve cellular energy metabolism. At higher doses, it may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in phosphorylation and oxidative stress responses. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This modulation can have significant effects on cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s triphenylphosphonium group facilitates its accumulation in mitochondria, where it can exert its effects on mitochondrial function. Additionally, the compound’s distribution within tissues can be influenced by its interactions with cellular membranes and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting mitochondria. This localization is facilitated by the compound’s triphenylphosphonium group, which acts as a targeting signal. The compound’s presence in mitochondria allows it to modulate mitochondrial function and influence cellular energy metabolism. Additionally, post-translational modifications of the compound can further direct its localization to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, (3-aminopropyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 3-bromopropylamine. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (3-aminopropyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated phosphonium salts, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Phosphonium, (3-aminopropyl)triphenyl-, bromide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(3-Dimethylaminopropyl)triphenylphosphonium bromide: Similar structure but with a dimethylamino group instead of an amino group.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxyl group instead of an amino group.
(3-Bromopropyl)triphenylphosphonium bromide: Lacks the amino group, with a bromopropyl group instead.
Uniqueness
Phosphonium, (3-aminopropyl)triphenyl-, bromide is unique due to its amino group, which imparts specific reactivity and biological activity. This makes it particularly useful in applications involving biological systems and drug development .
Properties
IUPAC Name |
3-aminopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKKMDXNPTXPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00756277 | |
| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89996-01-0 | |
| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)






![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)



![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

